N-(4-hydroxy-5-isopropyl-2-methylphenyl)-4-methylbenzenesulfonamide
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Overview
Description
N-(4-hydroxy-5-isopropyl-2-methylphenyl)-4-methylbenzenesulfonamide is a compound derived from thymol, a monoterpene phenol found in the essential oils of various Thymus species. Thymol and its derivatives are known for their antioxidant, anti-inflammatory, antibacterial, and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-5-isopropyl-2-methylphenyl)-4-methylbenzenesulfonamide typically involves the reaction of thymol with sulfonyl chloride derivatives under controlled conditions. The process includes:
Starting Material: Thymol (2-isopropyl-5-methylphenol).
Reaction: Thymol is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxy-5-isopropyl-2-methylphenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-(4-hydroxy-5-isopropyl-2-methylphenyl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the formulation of various chemical products due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(4-hydroxy-5-isopropyl-2-methylphenyl)-4-methylbenzenesulfonamide involves its interaction with biological molecules. It is believed to exert its effects by:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Antimicrobial Activity: Disrupting microbial cell membranes and inhibiting enzyme activity.
Anti-inflammatory Activity: Modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
Thymol: The parent compound, known for its antimicrobial and antioxidant properties.
Carvacrol: Another monoterpene phenol with similar biological activities.
Eugenol: A phenolic compound with antioxidant and anti-inflammatory properties.
Uniqueness
N-(4-hydroxy-5-isopropyl-2-methylphenyl)-4-methylbenzenesulfonamide is unique due to its sulfonamide group, which enhances its stability and reactivity compared to other similar compounds. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-11(2)15-10-16(13(4)9-17(15)19)18-22(20,21)14-7-5-12(3)6-8-14/h5-11,18-19H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOFRJDBDUMWCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2C)O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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